2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
Overview
Description
“2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione” is a chemical compound with the CAS Number: 1512042-24-8 . Its IUPAC name is 4-methyl-2- (3- (1- (methylamino)ethyl)phenyl)isothiazolidine 1,1-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2S/c1-10-8-15 (18 (16,17)9-10)13-6-4-5-12 (7-13)11 (2)14-3/h4-7,10-11,14H,8-9H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.38 . The compound is a powder at room temperature .Scientific Research Applications
ERK1/2 Inhibitors Development : Analogues of thiazolidine-diones, including compounds similar to the specified chemical, have been explored for their potential as substrate-specific ERK1/2 inhibitors. These compounds were studied for their ability to inhibit cell proliferation and induce apoptosis in human leukemia cells, indicating potential applications in cancer treatment (Li et al., 2009).
Hypoglycemic and Hypolipidemic Activities : Thiazolidine-dione derivatives have been evaluated for their hypoglycemic and hypolipidemic activities. Such compounds were found to be effective in lowering blood glucose levels and lipid profiles in diabetic mice models, suggesting their use in managing diabetes (Sohda et al., 1982).
Antimicrobial Evaluation : Various thiazolidine-dione derivatives, similar to the specified compound, have been synthesized and assessed for their antibacterial and antifungal properties. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Jat et al., 2006).
Anti-inflammatory Activity : Research has also been conducted on the anti-inflammatory properties of thiazolidine-dione derivatives. These compounds have been evaluated using models like carrageenin-induced paw edema test, showcasing their potential as anti-inflammatory agents (Santos et al., 2005).
Cancer Treatment Potential : Thiazolidine-diones, similar to the specified chemical, have been investigated as potential anticancer agents. These compounds were found to inhibit cell proliferation and induce apoptosis in cancer cells, indicating their potential in cancer therapy (Li et al., 2010).
Aldose Reductase Inhibition : Some thiazolidine-dione derivatives have been identified as potent aldose reductase inhibitors. These findings are significant in the context of diabetic complications, where aldose reductase plays a crucial role (Sohda et al., 1982).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10(13-2)11-5-3-6-12(9-11)14-7-4-8-17(14,15)16/h3,5-6,9-10,13H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCBTVPOGKFJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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